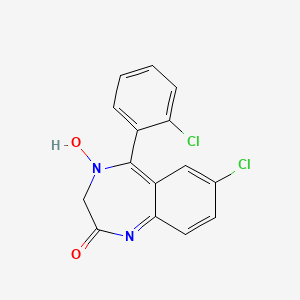

7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide” is a chemical compound with the molecular formula C15H10Cl2N2O2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzodiazepine core, which is a fused benzene and diazepine ring. It has two chlorine atoms and an oxide group attached to it .Physical And Chemical Properties Analysis

This compound has a molecular weight of 321.158 Da and a monoisotopic mass of 320.011932 Da . It has a density of 1.5±0.1 g/cm3 and a molar refractivity of 82.1±0.4 cm3 . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its ACD/LogP is 1.33 .Wissenschaftliche Forschungsanwendungen

Solubility Studies

A study investigated the solubility of various compounds, including 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide, in mixed solvents. It was found that the solubility of this compound increased with the addition of propane-1,2-diol, reaching maximum values in pure propane-1,2-diol. The solubilities were modeled using the Jouyban-Acree model and log-linear model of Yalkowsky (Jouyban et al., 2010).

Synthesis and Labeling Studies

The compound has been synthesized and labeled with carbon-14 for research purposes. This synthesis process, involving multistep synthesis from barium carbonate-14C, yielded a 23% overall yield (Kaegi & Burger, 1982).

Chemical Structure and Activity Relationship

Another study compared the efficacy of 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one to another benzodiazepine derivative in treating neurotic anxiety. The findings indicated a greater efficacy of this compound in comparison, contributing to understanding the structure-activity relationships of benzodiazepines (Andreoli et al., 1977).

Technetium and Rhenium Carbonyl Complexes

This compound has been used in the preparation of technetium and rhenium carbonyl complexes. X-ray crystal structure analysis demonstrated the coordination of the metal ion in an octahedral environment, which is significant for understanding the coordination chemistry of these complexes (Marchi et al., 1998).

Spectroscopy and Computational Studies

The Fourier Transform infrared and Raman spectra of 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one have been recorded and analyzed. Ab initio HF and DFT calculations provided insights into the molecular stability, charge delocalization, and intramolecular interactions of the molecule (Muthu et al., 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of the compound 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide, also known as 7-chloro-5-(2-chlorophenyl)-4-hydroxy-3H-1,4-benzodiazepin-2-one, is the γ-aminobutyric acid (GABA) receptor complex . This receptor complex is widespread in the brain of humans as well as other species .

Mode of Action

This compound, as a benzodiazepine, binds to the regulatory site between the α and γ subunits of GABA A receptors . This facilitates the opening of the chloride channel allowing chloride ions to flow into the neuron resulting in hyperpolarization .

Biochemical Pathways

The compound this compound affects the GABAergic pathway. By binding to the GABA A receptors, it enhances the affinity of GABA for its receptor site on the same receptor complex . This leads to an increase in the frequency of chloride channel opening, causing an inhibitory effect on neuron firing.

Pharmacokinetics

They are primarily metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action include antianxiety effects, sedation, and reduction of seizure activity . These effects are a result of its interaction with the GABA A receptors, leading to an increase in inhibitory neurotransmission.

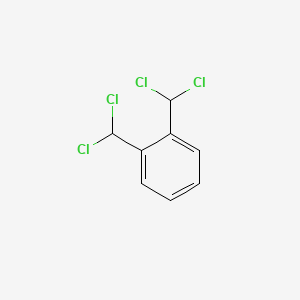

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide involves the conversion of 2-chlorobenzophenone to 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, followed by oxidation to obtain the final product.", "Starting Materials": [ "2-chlorobenzophenone", "hydrazine hydrate", "sodium hydroxide", "chlorine gas", "acetic anhydride", "sodium acetate", "hydrogen peroxide" ], "Reaction": [ "Step 1: Conversion of 2-chlorobenzophenone to 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one", "a. Dissolve 2-chlorobenzophenone in hydrazine hydrate and heat the mixture to reflux for 6 hours.", "b. Cool the mixture and filter the solid obtained.", "c. Dissolve the solid in sodium hydroxide solution and add chlorine gas to the mixture until the yellow color disappears.", "d. Acidify the mixture with hydrochloric acid and filter the solid obtained.", "e. Recrystallize the solid from ethanol to obtain 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.", "Step 2: Oxidation of 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one to 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide", "a. Dissolve 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one in acetic anhydride and add sodium acetate to the mixture.", "b. Slowly add hydrogen peroxide to the mixture while stirring.", "c. Heat the mixture to reflux for 2 hours.", "d. Cool the mixture and filter the solid obtained.", "e. Recrystallize the solid from ethanol to obtain 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide." ] } | |

CAS-Nummer |

2955-37-5 |

Molekularformel |

C13H11BrO |

Molekulargewicht |

263.13 g/mol |

IUPAC-Name |

(R)-(4-bromophenyl)-phenylmethanol |

InChI |

InChI=1S/C13H11BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H/t13-/m1/s1 |

InChI-Schlüssel |

WTIWDBNPPSHSCB-CYBMUJFWSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Br)O |

SMILES |

C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3Cl)Cl |

Kanonische SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O |

Piktogramme |

Health Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-](/img/structure/B1583724.png)

![2,2'-[(3-Acetamidophenyl)imino]diethyl diacetate](/img/structure/B1583725.png)